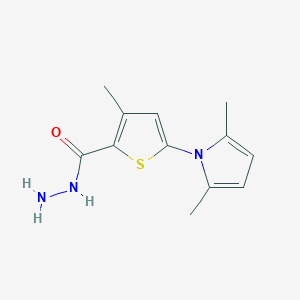

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide

Description

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide is a heterocyclic hybrid compound featuring a thiophene core substituted with a pyrrole ring and a carbohydrazide functional group. This structure combines aromatic and hydrazide moieties, which are known to influence biological activity, particularly antimicrobial and cytotoxic properties . The compound is synthesized via hydrazide formation reactions, where hydrazide intermediates react with formic acid or other acylating agents to form the carbohydrazide linkage .

Properties

Molecular Formula |

C12H15N3OS |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-3-methylthiophene-2-carbohydrazide |

InChI |

InChI=1S/C12H15N3OS/c1-7-6-10(17-11(7)12(16)14-13)15-8(2)4-5-9(15)3/h4-6H,13H2,1-3H3,(H,14,16) |

InChI Key |

RFDLBUIRFPVUBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(S2)C(=O)NN)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide typically involves:

- Preparation of the key intermediate methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate.

- Conversion of the ester group to the carbohydrazide functionality via hydrazinolysis.

This approach leverages the reactivity of methyl esters toward hydrazine to form carbohydrazides, a common method in heterocyclic chemistry.

Conversion of the Ester to Carbohydrazide

The key step to obtain the carbohydrazide involves the reaction of the methyl ester with hydrazine hydrate under reflux conditions:

- A representative procedure for a related thiophene carbohydrazide (3-amino-4-methylthiophene-2-carbohydrazide) involves dissolving the methyl ester in absolute ethanol and heating at 80 °C.

- Hydrazine monohydrate (80% solution) is added slowly, and the mixture is refluxed for an extended period (e.g., 80 hours) until the reaction completes as monitored by TLC.

- Upon cooling, the carbohydrazide precipitates as a crystalline solid and is collected by filtration, yielding about 74% of the product.

This method is directly applicable to the target compound by substituting the appropriate methyl ester intermediate.

Detailed Reaction Conditions and Yields

Alternative Synthetic Routes and Catalytic Methods

- Patent literature describes the synthesis of 2,5-disubstituted thiophene compounds via halogenated intermediates and subsequent coupling reactions, which could be adapted for the preparation of the pyrrolyl-substituted thiophene core.

- Coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and bases like N,N-diisopropylethylamine have been used in related hydrazide syntheses to facilitate amide bond formation under mild conditions.

- Solvent-free and green chemistry approaches for pyrrole derivatives have been reported, involving multi-component reactions and cyclizations, which may offer alternative synthetic pathways for the pyrrole moiety before coupling to thiophene.

Research Findings and Characterization

- The carbohydrazide intermediate and final compounds have been characterized by ^1H NMR and ^13C NMR spectroscopy, confirming the expected structures.

- The hydrazinolysis step is critical and requires prolonged reflux to ensure complete conversion of the ester to the carbohydrazide.

- Purification is typically achieved by crystallization from aqueous or alcoholic media.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that compounds similar to 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and pyrrole groups have shown efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The hydrazide functional group may enhance the compound's ability to penetrate microbial membranes, increasing its effectiveness .

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, these compounds can potentially induce cancer cell death by preventing the repair of DNA damage.

Case Studies and Research Findings

Several studies have documented the biological activities of derivatives related to this compound:

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Compound A : [5-(3,5-Dimethyl-pyrazole-1-carbonyl)-3-methyl-4-phenylthieno[2,3-b]thiophene-2-yl]-(3,5-dimethyl-pyrazol-1-yl)-methanone ()

Compound B : (10E,12E)-N5'-((3-Methyl-1H-pyrrol-2-yl)methylene)-N2'-((4-methyl-1H-pyrrol-2-yl)methylene)thiophene-2,5-dicarbohydrazide ()

Compound C : 2,6-(Difluorobenzylidene)-2-(2-(5-substituted-3-phenyl-4,5-dihydropyrazol-1-yl)thiazol-4-yl) acetohydrazides ()

Key Structural Differences :

| Feature | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Core | Monomeric thiophene | Fused thienothiophene | Dicarbohydrazide thiophene | Thiazole-pyrazole hybrid |

| Substituents | Pyrrole, methyl, carbohydrazide | Pyrazole, phenyl, carbonyl | Dual methylpyrrole, carbohydrazide | Fluorophenyl, dihydropyrazole |

| Functional Groups | Single carbohydrazide | Dual pyrazole-carbonyl | Dual carbohydrazide | Acetohydrazide, thiazole |

Spectroscopic and Analytical Data Comparison

| Parameter | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| IR C=O Stretch | ~1,659–1,670 cm⁻¹ (estimated) | 1,670 cm⁻¹ | 1,659 cm⁻¹ | Not reported |

| ¹H-NMR Features | Pyrrole protons (δ ~6.0–7.4) | Pyrazole CH3 (δ 1.91–2.00) | Methylpyrrole (δ 2.16–2.28) | Fluorophenyl (δ ~7.4–7.9) |

| Melting Point | Not reported | >300°C | Not reported | Not reported |

Hypothesized Activity Trends :

- Antimicrobial Potency : Compound C > Target Compound > Compound B (fluorine and thiazole enhance efficacy).

- Cytotoxicity : Target Compound > Compound A (pyrrole-thiophene may disrupt cellular processes).

Biological Activity

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.33 g/mol. The compound features a pyrrole ring and a thiophene moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with 3-methylthiophene-2-carboxylic acid hydrazide. This process can be optimized through various synthetic routes that enhance yield and purity.

Antimicrobial Activity

Recent studies have shown that derivatives of thiophene and pyrrole compounds exhibit significant antimicrobial properties. For instance, structural analogs have been tested against various bacterial strains, demonstrating inhibition zones indicative of antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro assays using the MTT assay method revealed that this compound exhibits cytotoxic effects against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicate that it effectively scavenges free radicals, suggesting its potential use as an antioxidant agent in therapeutic applications .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its action may involve:

- Inhibition of DNA synthesis : Similar compounds have shown to interfere with DNA replication in bacterial cells.

- Induction of apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

- Scavenging reactive oxygen species (ROS) : The antioxidant properties suggest a protective mechanism against oxidative stress .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

- Anticancer Activity : A study highlighted that derivatives with similar structures inhibited the growth of melanoma cells, demonstrating promising results for further development as anticancer agents .

- Antimicrobial Efficacy : Research on related thiophene derivatives showed significant antibacterial activity against multi-drug resistant strains, reinforcing the potential therapeutic applications in infectious diseases .

- Pharmacological Studies : In vivo studies are required to further validate these findings and assess the pharmacokinetics and safety profile of this compound.

Q & A

Q. What are the established synthetic routes for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step pathways involving thiophene precursors. A common approach involves:

Ester to Hydrazide Conversion : Reacting ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate with hydrazine hydrate to form the carbohydrazide intermediate .

Functionalization : Condensation with aldehydes (e.g., aromatic aldehydes) under acidic or catalytic conditions to introduce the 2,5-dimethylpyrrole moiety .

Optimization Tips :

- Use anhydrous solvents (e.g., ethanol or THF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Typical yields range from 46% to 63% under optimized conditions, as seen in analogous hydrazide syntheses .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for identifying protons on the thiophene ring (δ 6.8–7.2 ppm) and hydrazide NH peaks (δ 9.5–10.5 ppm). The dimethylpyrrole moiety shows distinct singlet peaks for methyl groups (δ 2.1–2.5 ppm) .

- FTIR : Confirm N–H stretching (3200–3300 cm⁻¹) and carbonyl (C=O) vibrations (1640–1680 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer:

- Antibacterial Screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <1 µg/mL, as observed in structurally related hydrazides, indicate high potency .

- Enzyme Inhibition : Test against tyrosine phosphatases (e.g., PTP 1B) using colorimetric assays (e.g., pNPP hydrolysis). IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can SILCS-based computational methods guide the design of derivatives targeting PTP 1B?

Methodological Answer:

- Free Energy Mapping : SILCS (Site Identification by Ligand Competitive Saturation) generates FragMaps to visualize favorable interaction sites (e.g., hydrophobic pockets near the pyrrole group). Derivatives with cyclopropylamino substituents show enhanced binding (ΔG ≈ -24 kcal/mol) .

- Docking Validation : Use AutoDock Vina or Schrödinger Suite to refine poses. Prioritize compounds with hydrogen bonds to Arg254 or π-π stacking with Phe182 in PTP 1B .

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they resolved?

Methodological Answer:

- Anisotropic Displacement : The thiophene ring may exhibit thermal motion. Use SHELXL’s RIGU restraints to model anisotropic displacement parameters (ADPs) and avoid overfitting .

- Twinning : If twinning is detected (e.g., via PLATON’s TWIN check), apply the TWIN/BASF command in SHELXL with HKLF5 format .

- Validation : Cross-check with WinGX/ORTEP for ellipsoid visualization and geometry metrics (e.g., bond length RMSD <0.02 Å) .

Q. How can researchers resolve contradictions in synthetic yields or bioactivity data across studies?

Methodological Answer:

- Yield Discrepancies :

- Bioactivity Variability :

Q. What structural modifications enhance antibacterial efficacy while maintaining solubility?

Methodological Answer:

- Pyrrole Substitution : Replace 2,5-dimethyl groups with electron-withdrawing groups (e.g., Cl or CF₃) to improve membrane penetration. Analogous pyrazole derivatives show 60-fold higher activity with trifluoromethyl groups .

- Hydrazide Linkers : Introduce hydrophilic groups (e.g., –OH or –NH₂) on the benzylidene moiety to enhance water solubility without compromising MIC values (e.g., 63% yield for 5-hydroxyphenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.